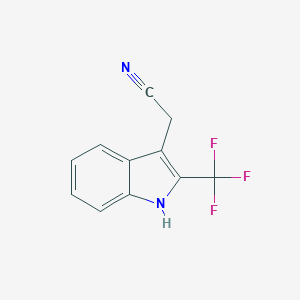

2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)-1H-indol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRAXKDKGVWAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570791 | |

| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174907-40-5 | |

| Record name | [2-(Trifluoromethyl)-1H-indol-3-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Steps

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds (e.g., ketones or aldehydes). For 2-(2-(trifluoromethyl)-1H-indol-3-YL)acetonitrile, the process begins with the formation of a trifluoromethyl-substituted indole intermediate.

Critical Steps :

-

Phenylhydrazine Derivative Preparation : A trifluoromethyl-containing phenylhydrazine is synthesized via nucleophilic substitution using trifluoromethyl iodide.

-

Cyclization : The phenylhydrazine reacts with acetonitrile derivatives under acidic conditions (e.g., HCl or H₂SO₄) to form the indole skeleton.

-

Acetonitrile Functionalization : Post-cyclization, the acetonitrile group is introduced at the 3-position through alkylation or substitution reactions.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temperatures due to accelerated cyclization |

| Acid Catalyst | Concentrated H₂SO₄ | >90% conversion efficiency compared to weaker acids |

| Reaction Time | 6–8 hours | Prolonged durations reduce side-product formation |

Limitations :

Photocatalytic Trifluoromethylation

Novel Methodology from Patent CN117430542B

A 2023 patent disclosed a radical-based trifluoromethylation strategy using trifluorobromomethane (CF₃Br) under visible light irradiation. This method avoids traditional trifluoromethylating reagents (e.g., Umemoto’s reagent), which are costly and synthetically cumbersome.

Reaction Protocol :

-

Substrate Preparation : Indole derivatives (e.g., 3-methyl-1H-indole) are dissolved in dimethyl sulfoxide (DMSO).

-

Catalyst System : A photocatalyst (e.g., 3DPA2FBN or 4CzIPN) and alkali (e.g., NaHCO₃) are added.

-

Gas Introduction : CF₃Br gas is bubbled into the solution.

-

Irradiation : The mixture is exposed to blue LED light (15–20 W) at 25°C for 12–24 hours.

Mechanistic Insights :

Performance Metrics

| Photocatalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 3DPA2FBN | DMSO | 24 | 62 |

| 4CzIPN | DMSO | 12 | 58 |

| [Ir(dtbbpy)(ppy)]PF₆ | DMSO | 18 | 58 |

Advantages :

Friedel–Crafts Hydroxyalkylation

Hybrid Approach for Functionalization

| Step | Reagent | Yield (%) |

|---|---|---|

| Trifluoromethylation | CF₃COCl/AlCl₃ | 75 |

| Acetonitrile Addition | ClCH₂CN/K₂CO₃ | 68 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance scalability and reproducibility. Key features include:

Environmental and Economic Considerations

| Method | Cost (USD/kg) | E-Factor* |

|---|---|---|

| Fischer Synthesis | 420 | 8.2 |

| Photocatalytic | 290 | 3.1 |

| Friedel–Crafts | 380 | 6.7 |

*E-Factor = mass of waste/mass of product

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with different nucleophiles replacing the acetonitrile group.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a precursor in synthesizing complex organic molecules, facilitating the development of new chemical entities with potential applications in various fields.

Biology

- Biological Activity Studies: Research indicates that indole derivatives, including this compound, exhibit significant biological activities such as:

- Antimicrobial Properties: Effective against various bacterial strains.

- Anti-inflammatory Effects: Modulates inflammatory pathways.

- Anticancer Activity: Inhibits cell proliferation and induces apoptosis in cancer cells.

Medicine

- Drug Development: The enhanced metabolic stability and lipophilicity make this compound a candidate for drug development. Studies have shown that it can interact with specific molecular targets, potentially leading to new therapeutic agents for diseases such as cancer and inflammatory disorders.

Industry

- Agrochemicals and Pharmaceuticals: Utilized in the formulation of agrochemicals and pharmaceuticals, contributing to the development of effective treatments and pest control agents.

Case Studies

-

Anticancer Studies:

- A study demonstrated that derivatives similar to 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile effectively inhibited specific enzymes involved in cancer progression. These findings suggest potential pathways for developing targeted cancer therapies.

-

Anti-inflammatory Research:

- Research highlighted the anti-inflammatory properties of this compound, where it was shown to reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

-

Synthetic Applications:

- Several studies have illustrated the utility of this compound in synthesizing novel indole derivatives that exhibit enhanced biological activities, showcasing its versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. The indole core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Packing

- 2-(4-Methoxy-1H-indol-3-yl)acetonitrile: Exhibits non-planar molecular geometry with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice. The methoxy group at the 4-position increases polarity, affecting solubility .

- 2-(7-Methyl-1H-indol-3-yl)acetonitrile : Crystal structure analysis reveals C–H···π interactions between methyl groups and adjacent aromatic rings, contributing to dense packing and higher melting points (~150°C) compared to the trifluoromethyl variant .

- Target Compound: The bulky -CF₃ group likely induces steric hindrance, reducing crystal symmetry.

Table 1: Structural Comparison of Indole-Acetonitrile Derivatives

Electronic and Optical Properties

HOMO-LUMO Profiles

- BITIAN (2-(1H-indol-3-yl)acetonitrile with thiophene) : The HOMO is delocalized over the thiophene and indole units, while the LUMO spans the entire molecule. The -CF₃ group in the target compound would lower LUMO energy due to its electron-withdrawing nature, enhancing electron-accepting capacity .

- BIPIAN (imidazole-substituted derivative) : HOMO localized on imidazole and phenyl rings, whereas the LUMO of 2-(1H-indol-3-yl)acetonitrile-based fluorophores shifts toward the acetonitrile moiety. The -CF₃ group likely amplifies this effect, increasing charge-transfer efficiency .

Spectroscopic Characteristics

- 2-(4-Amino-3-(trifluoromethyl)phenyl)-2-(1H-indol-3-yl)acetonitrile: IR spectra show a nitrile (C≡N) stretch at 2242 cm⁻¹, consistent with the target compound. NMR data (δ 144.5 ppm for aromatic carbons) suggest similar electronic environments .

- Green-Light Emitting Fluorophores : Derivatives with 2-(1H-indol-3-yl)acetonitrile cores exhibit emission peaks at 500–550 nm. The -CF₃ group may blue-shift emission due to reduced π-conjugation .

Biological Activity

2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a cyano moiety. This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioactivity compared to non-fluorinated analogs.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group at the 3-position of the indole ring and an acetonitrile group at the 2-position. The synthesis typically involves methods such as Friedel–Crafts hydroxyalkylation, where indoles react with trifluoromethyl ketones in the presence of Lewis or Brønsted acid catalysts.

The mechanism of action for this compound is attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to engage hydrophobic pockets in proteins, increasing binding affinity and specificity. The indole core can modulate various enzymes and receptors, influencing biological responses related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl-substituted indoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents.

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. For example, a structure-activity relationship (SAR) study showed that modifications at the 2-position of the indole ring can significantly enhance cytotoxicity against cancer cells. Compounds similar to this one demonstrated increased effectiveness in inducing cell death through mechanisms such as disruption of microtubule polymerization and induction of mitotic arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Trifluoromethyl-substituted indoles have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Indole Derivatives

In a study evaluating various indole derivatives for their biological activity, it was found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects against glioblastoma (GBM) cells. Specifically, derivatives with lipophilic groups showed an increased ability to induce cell rounding and detachment, indicative of cytotoxicity .

Interaction Studies

Further interaction studies revealed that this compound effectively inhibits specific enzyme activities associated with cancer progression. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Data Summary

Q & A

Basic: What are the recommended synthetic routes for 2-(2-(trifluoromethyl)-1H-indol-3-yl)acetonitrile?

Answer:

A common approach involves Fischer indole synthesis or cyclization reactions using trifluoromethyl-substituted precursors. For example, acetonitrile derivatives can be synthesized via nucleophilic substitution or coupling reactions, followed by cyclization under acidic conditions. Key steps include:

- Use of cesium carbonate as a base to facilitate alkylation or sulfonylation of indole intermediates (e.g., as seen in similar indole-acetonitrile syntheses in EP 4,374,877 A2) .

- Purification via C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the product .

- Validation by LCMS (e.g., m/z [M+H]+ analysis) and HPLC retention time comparisons .

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Grow high-quality crystals using vapor diffusion or slow evaporation.

- Collect data with a diffractometer (e.g., Bruker D8 Venture), and refine using SHELX software (e.g., SHELXL for structure solution and refinement) .

- Parameters: Monitor R factor (target < 0.1), wR factor , and data-to-parameter ratio (ideally > 15:1) .

- Example: A related compound, 2-(4-methoxy-1H-indol-3-yl)acetonitrile, was resolved with R = 0.088 using SHELX .

Advanced: How do electronic properties (e.g., HOMO-LUMO) influence its applications in materials science?

Answer:

Density Functional Theory (DFT) calculations reveal electronic distributions critical for optoelectronic applications:

- The trifluoromethyl group introduces electron-withdrawing effects, lowering LUMO energy and enhancing electron mobility .

- In fluorophores, HOMO may localize on the indole ring, while LUMO extends to the acetonitrile unit, enabling tunable emission .

- Methodology: Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Compare computed spectra (UV-Vis, fluorescence) with experimental data .

Advanced: What challenges arise in NMR characterization due to the trifluoromethyl group?

Answer:

The CF₃ group causes splitting and signal broadening:

- ¹H NMR : Adjacent protons (e.g., indole C-H) show complex splitting due to coupling with ¹⁹F nuclei. Use deuterated DMSO-d₆ or CDCl₃ for solubility .

- ¹⁹F NMR : A singlet near -60 ppm (δ) confirms CF₃ presence. Reference CFCl₃ for calibration .

- HSQC/HMBC experiments resolve overlapping signals by correlating ¹H-¹³C/¹H-¹⁹F couplings .

Advanced: How do enzymatic pathways interact with similar indole-acetonitrile derivatives?

Answer:

Camalexin synthase (EC 1.14.19.52) catalyzes oxidative transformations of indole-acetonitriles. For example:

- 2-(L-cystein-S-yl)-2-(1H-indol-3-yl)acetonitrile → camalexin via NADPH-hemoprotein reductase and O₂ .

- Experimental design: Use HPLC-MS to track intermediates and kinetic assays to measure enzyme activity under varying O₂ levels .

Basic: What purification strategies are effective for this compound?

Answer:

- Reverse-phase chromatography : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile) .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance purity.

- Validate by HPLC (e.g., retention time ≈1.08 minutes under SQD-FA05 conditions) .

Advanced: How can computational methods predict its reactivity in cross-coupling reactions?

Answer:

- DFT-based mechanistic studies : Calculate activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Analyze frontier molecular orbitals to identify reactive sites (e.g., indole C3 for electrophilic substitution) .

- Compare computed transition states with experimental yields (e.g., in Pd-catalyzed reactions) .

Basic: What are the stability and storage recommendations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.